molecular formula C19H22N2O5S B2738824 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide CAS No. 2034350-59-7

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2738824
CAS No.: 2034350-59-7
M. Wt: 390.45
InChI Key: YARDJCFPRNQPFJ-UHFFFAOYSA-N
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Description

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through electrophilic substitution reactions involving salicylaldehyde and formaldehyde trimer in the presence of a catalytic amount of concentrated sulfuric acid

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with neurotransmitter systems, potentially affecting the release of dopamine, norepinephrine, and serotonin . This interaction can modulate various physiological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

Compared to these similar compounds, 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its sulfamoyl and methoxybenzamide groups differentiate it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and medicine.

Properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12(9-13-3-5-17-14(10-13)7-8-26-17)21-27(23,24)15-4-6-18(25-2)16(11-15)19(20)22/h3-6,10-12,21H,7-9H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDJCFPRNQPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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